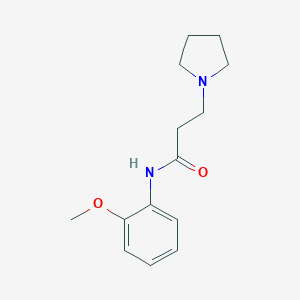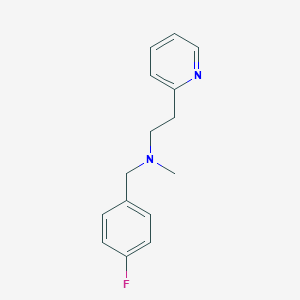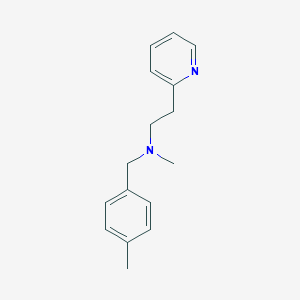
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide, also known as MDPT, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has been gaining popularity among recreational drug users due to its psychoactive effects. MDPT is a new psychoactive substance that has not been extensively studied, and there is limited scientific research available on its effects and mechanism of action.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a stimulant drug by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By inhibiting their reuptake, N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide prolongs their activity in the brain, leading to a surge in energy, euphoria, and increased focus.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been shown to have several biochemical and physiological effects on the body. These effects include an increase in heart rate, blood pressure, body temperature, and respiration rate. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to a feeling of anxiety and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has several advantages and limitations for use in lab experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its psychoactive effects and potential for abuse make it a challenging substance to work with, and researchers must take precautions to ensure its safe handling and storage.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide's ability to increase dopamine and norepinephrine levels in the brain could make it an effective treatment for these conditions. Another area of interest is the long-term effects of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide on the brain and body. More research is needed to understand the potential risks and benefits of using this substance. Finally, research on the synthesis and production of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide could lead to the development of new and safer stimulant drugs.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used to synthesize N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylacetone, formaldehyde, and dimethylamine.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been used in scientific research to study its pharmacological effects and mechanism of action. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,12-6-4-3-5-7-12)16(19)18-13-8-9-14-15(10-13)21-11-20-14/h3-10H,11H2,1-2H3,(H,18,19) |
Clé InChI |
JLYIBVFKQNQWHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)






![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)